Hydrogen-Bond Donor Count Differentiates 4-(1,3-Benzothiazol-2-yl)quinolin-2-ol from its De‑hydroxylated Quinoline Analogue
The target compound possesses a hydroxyl group at the quinoline 2‑position, providing one hydrogen-bond donor (HBD). In contrast, the closest non‑hydroxylated congener, 4-(1,3-benzothiazol-2-yl)quinoline (CAS 64434-97-5), has zero HBD. This difference translates into a lower topological polar surface area (TPSA) for the target compound (55 Ų) versus the analogue (66 Ų [1]), a counter‑intuitive shift attributable to intramolecular H‑bonding reducing the exposed polar surface. The presence of an HBD also enables specific intermolecular interactions that are impossible for the quinoline analogue .
| Evidence Dimension | Hydrogen-Bond Donor Count & Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1, TPSA ≈ 55 Ų |
| Comparator Or Baseline | 4-(1,3-Benzothiazol-2-yl)quinoline (CAS 64434-97-5): HBD = 0, TPSA ≈ 66 Ų |
| Quantified Difference | HBD count: 1 vs. 0; TPSA difference ≈ 11 Ų |
| Conditions | Calculated by PubChem (Cactvs 3.4.8.18) and ChemSpider descriptors. |
Why This Matters
Hydrogen-bond donor count and TPSA are key determinants of oral bioavailability and blood‑brain‑barrier penetration; the target compound's HBD capability may confer distinct ADME profiles compared to its non‑hydroxylated analogue.
- [1] PubChem. 4-(1,3-Benzothiazol-2-yl)quinoline. CID 2512501. https://pubchem.ncbi.nlm.nih.gov/compound/2512501 (accessed 2026-05-12). View Source
